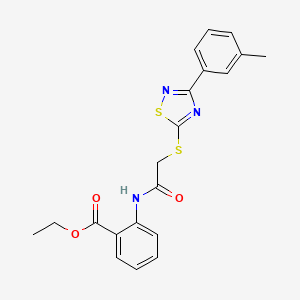

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a meta-methylphenyl (m-tolyl) group at the 3-position. The thiadiazole ring is connected via a thioether linkage to an acetamido group, which is further bonded to an ortho-substituted ethyl benzoate moiety. This structure combines aromatic, sulfur-containing heterocycles, and ester functionalities, making it a candidate for pharmacological applications, particularly in enzyme inhibition or antimicrobial activity, as suggested by analogs in the literature .

The compound’s synthesis likely involves sequential nucleophilic substitutions and coupling reactions, analogous to methods described for structurally related molecules. For example, thiadiazole-thioacetamide derivatives are often synthesized via Hantzsch thiadiazole formation, followed by thioetherification and amidation . The m-tolyl group may be introduced early in the synthesis to ensure regioselectivity.

Properties

IUPAC Name |

ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-9-4-5-10-16(15)21-17(24)12-27-20-22-18(23-28-20)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVHPVQQJLCDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets. This interaction can lead to various biological activities.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Its predicted density is 1.47±0.1 g/cm3, which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad spectrum of biological activities associated with thiadiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.

Biological Activity

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiadiazole ring, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.51 g/mol. The compound's structure includes a thiadiazole moiety, which is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial activity. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole possess potent antibacterial and antifungal properties. Specifically, some derivatives demonstrated higher antimicrobial efficacy compared to standard drugs .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18a | Salmonella typhi | 500 μg/disk |

| Compound 18b | E. coli | 500 μg/disk |

| Compound X | A. niger | Moderate activity |

| Compound Y | C. albicans | Low activity |

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been explored. Studies have shown that certain compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular pathways related to growth and survival .

The biological mechanisms underpinning the activity of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.

- Oxidative Stress Induction : Some studies suggest that thiadiazole compounds can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

In a recent study, a series of thiadiazole derivatives were tested against various bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity. For instance, the introduction of m-tolyl groups improved potency against resistant strains of bacteria.

Clinical Relevance

Clinical investigations into similar compounds have shown promising results in treating infections caused by resistant pathogens. These findings suggest that this compound could be developed further as a potential therapeutic agent.

Comparison with Similar Compounds

Core Heterocycle Variations

- Ethyl 2-(2-(3-(Methylthio)-1,2,4-Thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (): This compound replaces the m-tolyl group with a methylthio (-SMe) substituent on the thiadiazole ring and incorporates a phenyl-substituted thiazole. Its molecular weight (452.59 g/mol) is higher due to additional sulfur atoms and a thiazole ring .

Ethyl 4-(2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate () :

Here, the thiadiazole is replaced with a 1,2,4-triazole core. Triazoles are less electron-deficient than thiadiazoles, which may reduce electrophilic reactivity. The ethyl and methyl substituents on the triazole could improve solubility, while the para-substituted benzoate ester contrasts with the ortho-substitution in the target compound .

Substituent Position and Bioactivity

- The m-tolyl group in the target compound provides a meta-methyl substitution on the phenyl ring, which may enhance hydrophobic interactions in enzyme binding pockets compared to unsubstituted phenyl () or methylthio groups (). This substitution is critical in modulating steric effects and π-π stacking .

- Ortho vs.

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Compounds: Bis-thiadiazole-thiazole derivatives (e.g., Compound 26) exhibit anti-inflammatory and antimicrobial activities attributed to their sulfur-rich frameworks. The acetamido-thioether linkage is hypothesized to act as a hydrogen bond donor/acceptor, enhancing target engagement .

- Target Compound : While direct pharmacological data are unavailable, the m-tolyl group’s hydrophobicity may improve membrane permeability compared to polar methylthio or triazole-containing analogs. This could translate to enhanced bioavailability in vivo.

Physicochemical Properties

- Lipophilicity : The target compound’s m-tolyl group increases logP compared to ’s triazole derivative, favoring passive diffusion across biological membranes.

- Metabolic Stability : Sulfur atoms in thiadiazoles (, Target) may reduce oxidative metabolism compared to triazoles (), which are prone to CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.